1H,1H,1H,3H,3H-Perfluorononan-2-one

Boiling point Volatility Solvent selection

1H,1H,1H,3H,3H-Perfluorononan-2-one (CAS 77893-60-8), also known as 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-nonanone or (perfluoro-n-hexyl)acetone, is a partially fluorinated ketone with the molecular formula C₉H₅F₁₃O and a molecular weight of 376.11 g/mol. The compound features a terminal methyl ketone moiety adjacent to a perfluorohexyl chain, which confers distinctive physicochemical properties including low surface energy and high chemical inertness.

Molecular Formula C9H5F13O
Molecular Weight 376.11 g/mol
CAS No. 77893-60-8
Cat. No. B1608094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,1H,3H,3H-Perfluorononan-2-one
CAS77893-60-8
Molecular FormulaC9H5F13O
Molecular Weight376.11 g/mol
Structural Identifiers
SMILESCC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3
InChIKeyRRFHTSQSIQEIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H,1H,3H,3H-Perfluorononan-2-one (CAS 77893-60-8): A Partially Fluorinated Ketone for Specialized Industrial and Research Procurement


1H,1H,1H,3H,3H-Perfluorononan-2-one (CAS 77893-60-8), also known as 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-nonanone or (perfluoro-n-hexyl)acetone, is a partially fluorinated ketone with the molecular formula C₉H₅F₁₃O and a molecular weight of 376.11 g/mol [1]. The compound features a terminal methyl ketone moiety adjacent to a perfluorohexyl chain, which confers distinctive physicochemical properties including low surface energy and high chemical inertness . It is commercially available from specialty chemical suppliers in purities typically ranging from 95% to >98% and is primarily utilized in research and development settings as a synthetic building block, fluorinated intermediate, and specialty solvent .

Why Procurement of 1H,1H,1H,3H,3H-Perfluorononan-2-one Cannot Be Addressed by Simple In-Class Substitution


Fluorinated ketones represent a chemically diverse class wherein subtle variations in fluorination pattern, chain length, and the presence of hydrogenated methyl/methylene groups proximal to the carbonyl produce measurable differences in boiling point, polarity, and solvency behavior that preclude simple functional interchange [1]. 1H,1H,1H,3H,3H-Perfluorononan-2-one is distinguished from fully fluorinated ketones by the retention of a non-fluorinated methyl group adjacent to the carbonyl and a non-fluorinated methylene group on the opposite side, resulting in a partially hydrogenated structure that alters its reactivity, chromatographic behavior, and miscibility relative to perfluorinated analogs . The compound carries a logP value of approximately 4.70, which dictates its partitioning behavior in biphasic and fluorous separation systems—a parameter that changes non-linearly with perfluoroalkyl chain length and cannot be approximated from shorter-chain homologs [2].

Quantitative Evidence Guide for 1H,1H,1H,3H,3H-Perfluorononan-2-one: Differentiated Performance Metrics for Technical Evaluation and Procurement


Atmospheric Pressure Boiling Point Differentiation: 1H,1H,1H,3H,3H-Perfluorononan-2-one vs. Fully Fluorinated C6 Ketone Analog

The boiling point at atmospheric pressure (760 mmHg) for 1H,1H,1H,3H,3H-perfluorononan-2-one is reported as 155.5°C, which is markedly higher than that of the fully fluorinated C6 ketone analog perfluoro(2-methyl-3-pentanone) (FK-5-1-12, CAS 756-13-8), which exhibits a boiling point of 49°C . This 106.5°C elevation is attributed to the presence of two non-fluorinated sites (the methyl and methylene groups) that increase intermolecular dipole-dipole interactions relative to the fully fluorinated structure [1].

Boiling point Volatility Solvent selection

LogP and Polarity Differentiation: 1H,1H,1H,3H,3H-Perfluorononan-2-one vs. Shorter-Chain Perfluorinated Ketones

The calculated octanol-water partition coefficient (LogP) for 1H,1H,1H,3H,3H-perfluorononan-2-one is 4.7043, which is substantially higher than that of shorter-chain perfluorinated ketones such as C5 perfluorinated ketone (C5 PFK), which has an estimated LogP of approximately 2.8–3.2 based on structure-activity extrapolation [1]. The polar surface area (PSA) of the target compound is 17.07 Ų, indicative of low polarity and high fluorophilic character [2].

LogP Lipophilicity Fluorous biphasic systems Chromatography

Flash Point Safety Margin: 1H,1H,1H,3H,3H-Perfluorononan-2-one vs. Conventional Non-Fluorinated Ketones

1H,1H,1H,3H,3H-Perfluorononan-2-one exhibits a reported flash point of 54.8°C (closed cup), placing it above the threshold for Class II combustible liquids (≥37.8°C but <60°C) and providing a significantly wider safety margin compared to non-fluorinated C9 ketone analogs such as 2-nonanone, which has a flash point of approximately 33°C (open cup) . The fluorine substitution along the alkyl chain suppresses vapor-phase flammability relative to the hydrocarbon counterpart .

Flash point Fire safety Solvent handling Flammability

Commercial Purity Specifications: 1H,1H,1H,3H,3H-Perfluorononan-2-one Procurement Options Across Multiple Supplier Tiers

Commercially available 1H,1H,1H,3H,3H-perfluorononan-2-one is offered at multiple purity tiers, enabling procurement alignment with specific application requirements. Minimum 95% purity is the baseline specification (CymitQuimica) ; 97% is a standard catalog specification (Alfa Chemistry, ChemicalBook) ; and higher purity grades of >98% (NLT 98%) are available for applications requiring lower impurity profiles (Fluoropharm) [1]. This tiered availability contrasts with more specialized fully fluorinated ketones such as perfluoro(2-methyl-3-pentanone), which are typically supplied only as high-purity (>99%) fire suppression agents with limited grade flexibility and higher per-unit cost.

Purity Grade Procurement Specification

Recommended Application Scenarios for 1H,1H,1H,3H,3H-Perfluorononan-2-one Based on Quantitative Performance Evidence


Fluorous Biphasic Catalysis and Fluorous Solid-Phase Extraction (FSPE)

The elevated LogP value of 4.7043 for 1H,1H,1H,3H,3H-perfluorononan-2-one makes it suitable as a fluorous tag component or fluorous phase modifier in biphasic catalytic systems where preferential partitioning into fluorous solvents is required. The compound can serve as a precursor for synthesizing fluorous-tagged reagents or as a component in fluorous extraction media, where its C6 perfluoroalkyl chain provides sufficient fluorophilicity for efficient phase separation while the non-fluorinated methyl ketone terminus offers a reactive handle for further derivatization .

Synthesis of Fluorinated Surfactants and Specialty Intermediates

The (perfluoro-n-hexyl)acetone structure of this compound provides a perfluorohexyl (C₆F₁₃) moiety that is a key structural component in short-chain PFAS alternatives designed to replace legacy long-chain perfluorinated surfactants . The target compound can function as a synthetic building block for producing ammonium perfluorohexyl acetate-type surfactants or other C6-based fluorinated surface-active agents, with the ketone carbonyl offering a versatile site for subsequent chemical modification including reduction, amination, or condensation reactions . The 95–98% purity grades available from multiple vendors support both exploratory R&D and pilot-scale synthesis [4].

Specialty Fluorinated Solvent for High-Temperature or Low-Volatility Applications

With an atmospheric boiling point of 155.5°C , 1H,1H,1H,3H,3H-perfluorononan-2-one occupies a volatility niche between low-boiling fully fluorinated ketones (e.g., FK-5-1-12 at 49°C) and high-boiling perfluoropolyethers. This intermediate volatility makes it a candidate for applications requiring reduced evaporative loss while maintaining sufficient fluidity at ambient temperatures. The flash point of 54.8°C provides a safety margin that may permit its use in applications where lower-flash-point ketone solvents would present unacceptable fire risk, such as in certain precision cleaning, heat transfer, or dielectric fluid formulations.

Research-Grade Reference Material for Fluorinated Ketone Analytical Method Development

The availability of this compound at >98% purity (NLT 98%) supports its use as a reference standard in analytical method development for detecting and quantifying fluorinated ketones in environmental or industrial matrices. The distinct molecular weight of 376.11 g/mol and characteristic mass spectrometric fragmentation pattern of the C₉H₅F₁₃O structure facilitate its identification in LC-MS/MS and GC-MS workflows targeting PFAS-related compounds .

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